Fmoc-Phe-Lys(Trt)-PAB

Catalog No.
S12277270
CAS No.
M.F
C56H54N4O5
M. Wt
863.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Phe-Lys(Trt)-PAB

Product Name

Fmoc-Phe-Lys(Trt)-PAB

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[N-[(2S)-1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-4-(hydroxymethyl)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate

Molecular Formula

C56H54N4O5

Molecular Weight

863.0 g/mol

InChI

InChI=1S/C56H54N4O5/c57-53(62)52(31-17-18-36-58-56(42-21-7-2-8-22-42,43-23-9-3-10-24-43)44-25-11-4-12-26-44)60(45-34-32-41(38-61)33-35-45)54(63)51(37-40-19-5-1-6-20-40)59-55(64)65-39-50-48-29-15-13-27-46(48)47-28-14-16-30-49(47)50/h1-16,19-30,32-35,50-52,58,61H,17-18,31,36-39H2,(H2,57,62)(H,59,64)/t51-,52-/m0/s1

InChI Key

YYQHCELGLDFYGB-XWQGWOARSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)CO)[C@@H](CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Fmoc-Phe-Lys(Trt)-PAB is a synthetic peptide compound utilized in various scientific research fields. It comprises fluorenylmethyloxycarbonyl (Fmoc)-protected phenylalanine (Phe) and lysine (Lys) residues, with the lysine side chain protected by a trityl (Trt) group. Additionally, it features a 4-aminobenzyl (PAB) spacer, which is essential in peptide synthesis for facilitating the release of the peptide from the resin during synthesis processes.

  • Deprotection Reactions: The Fmoc group is removed using bases such as piperidine, allowing subsequent amino acid coupling.
  • Coupling Reactions: Peptide bonds are formed through nucleophilic attack on the carbonyl carbon of activated amino acids.
  • Cleavage Reactions: The peptide is cleaved from the solid support resin using reagents like trifluoroacetic acid (TFA) .

Common Reagents and Conditions

  • Fmoc Removal: Typically carried out using piperidine in dimethylformamide (DMF).
  • Coupling: Carbodiimides like DIC or EDC are used, often with additives such as HOBt or HOAt.
  • Cleavage: TFA is commonly employed, often with scavengers like triisopropylsilane (TIS) and ethanedithiol (EDT).

Fmoc-Phe-Lys(Trt)-PAB has shown significant utility in biological research. It is primarily used to study protein-protein interactions and enzyme-substrate specificity. Its structure allows for the development of peptide-based drugs and therapeutic agents, making it valuable in medicinal chemistry . The mechanism of action involves forming peptide bonds that facilitate various biological functions.

The synthesis of Fmoc-Phe-Lys(Trt)-PAB predominantly employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with attaching the first amino acid to a solid resin. The Fmoc group is then removed to allow for further amino acid addition. This method is efficient for creating complex peptides and proteins and can be scaled up for industrial production using automated synthesizers.

Industrial Production Methods

In an industrial context, SPPS methods are adapted for larger-scale production, utilizing high-performance liquid chromatography (HPLC) for purification. This ensures consistency and quality in the final product .

Fmoc-Phe-Lys(Trt)-PAB is employed in various applications:

  • Chemistry: Synthesis of complex peptides and proteins.
  • Biology: Investigating protein interactions and enzyme specificity.
  • Medicine: Development of peptide-based drugs and therapeutic agents.
  • Industry: Production of peptide-based materials and biomaterials.

Studies involving Fmoc-Phe-Lys(Trt)-PAB focus on its role as a linker in antibody-drug conjugates (ADCs). Its unique structure allows it to facilitate targeted drug delivery systems, minimizing damage to healthy cells while maximizing therapeutic efficacy against cancer cells. This compound's interactions can be influenced by environmental factors such as pH, which affects stability and drug release .

Several compounds share structural similarities with Fmoc-Phe-Lys(Trt)-PAB, each having unique characteristics:

Compound NameKey FeaturesUniqueness
Fmoc-Phe-Lys(Trt)-PAB-PNPContains a para-nitrophenyl group for specific reactionsAllows substitution reactions leading to derivatives
Fmoc-Phe-Lys(Trt)-PAB-PEGIncorporates a polyethylene glycol spacerEnhances solubility and stability
Fmoc-Val-Cit-PABSimilar structure but utilizes valine instead of phenylalanineDifferent amino acid composition affects binding properties

Fmoc-Phe-Lys(Trt)-PAB stands out due to its specific design for use as a cleavable linker in ADCs, allowing for targeted therapeutic applications that minimize off-target effects .

Deprotection Efficiency and Diketopiperazine Mitigation

Fmoc removal in SPPS traditionally employs 20% piperidine in dimethylformamide (DMF), but this approach risks diketopiperazine (DKP) formation, particularly at sterically hindered residues like proline. Recent studies demonstrate that substituting piperidine with 2% 1,8-diazabicycloundec-7-ene (DBU) and 5% piperazine in N-methylpyrrolidone (NMP) reduces DKP formation from 13.8% to 3.6% during Fmoc-Cys[(CH₂)₃COOtBu]-Pro resin deprotection. The higher solubility of 1,4-bis(9H-fluoren-9-ylmethyl)piperazine in NMP minimizes residual base interactions, while DBU’s strong nucleophilicity accelerates Fmoc cleavage without promoting intramolecular cyclization.

Table 1: Comparative DKP Formation Under Different Deprotection Conditions

Deprotection ReagentSolventDKP Formation (%)
20% PiperidineDMF13.8
2% DBU + 5% PiperazineNMP3.6
25% Piperidine (Overnight)DMF100

This data underscores the importance of solvent-reagent pairing in suppressing side reactions. Post-deprotection rinsing with dichloromethane (DCM) further minimizes DKP by rapidly removing liberated amines before cyclization occurs.

Coupling Kinetics and Steric Effects

The steric bulk of the Trt group on lysine necessitates extended coupling times for Fmoc-Phe-Lys(Trt)-PAB. Activating agents such as N,N'-diisopropylcarbodiimide (DIPCI) with OxymaPure in DMF (0.3 M, 1 hour) achieve >99% coupling efficiency, even for hindered sequences. Microwave-assisted SPPS at 50°C reduces coupling times by 40% without racemization, as verified by chiral HPLC.

Structural Determinants of Protease-Mediated Cleavage Specificity

The Phe-Lys dipeptide core in Fmoc-Phe-Lys(Trt)-PAB provides essential recognition motifs for lysosomal proteases such as cathepsin B. Crystallographic analyses reveal that the lysine ε-amino group, protected by the trityl (Trt) moiety during synthesis, becomes exposed following lysosomal trafficking, enabling protease binding at the P1 position [3] [4]. The phenylalanine residue at P2 contributes to hydrophobic interactions within the protease active site, with molecular dynamics simulations showing a 40% increase in binding affinity compared to alanine-substituted analogs [4].

Protease selectivity profiles demonstrate pH-dependent cleavage behavior. At lysosomal pH 4.6, cathepsin B exhibits preferential cleavage after acidic residues (e.g., glutamic acid), while neutral cytosolic pH 7.2 shifts preference toward basic residues like lysine [4]. This dual pH sensitivity allows Fmoc-Phe-Lys(Trt)-PAB to maintain stability during systemic circulation while enabling rapid drug release in both lysosomal and cytoplasmic compartments [3].

Table 1: Protease Cleavage Efficiency of Fmoc-Phe-Lys(Trt)-PAB Under Physiological Conditions

ProteasepHCleavage Rate (nmol/min/μg)Specificity Constant (M⁻¹s⁻¹)
Cathepsin B4.612.4 ± 0.82.3 × 10⁵
Cathepsin B7.218.9 ± 1.23.1 × 10⁵
Cathepsin L4.64.1 ± 0.38.7 × 10⁴
Plasma Kallikrein7.40.2 ± 0.05<1 × 10³

Comparative Analysis of Self-Immolative Linker Systems in Payload Release

The PAB spacer enables a two-stage drug release mechanism: initial protease cleavage generates a primary amine, triggering 1,6-elimination of the carbamate linker with subsequent release of CO₂ and the active payload [5]. Kinetic comparisons reveal PAB-based systems achieve complete payload release within 30 minutes post-cleavage, outperforming traditional disulfide linkers (6-8 hours) while maintaining comparable stability to non-cleavable counterparts [6].

Key advancements in self-immolative chemistry include:

  • Cyclization-driven systems: Ethylenediamine linkers form 6-membered rings during immolation, accelerating release rates by 3-fold compared to PAB [5]
  • Phosphate-triggered designs: Phosphatase-cleavable motifs enable tissue-specific activation but show 50% lower plasma stability than peptide-based systems [5]
  • Hybrid linkers: Combining PAB with hydrazone groups extends half-life at pH 7.4 while maintaining rapid release at pH 5.0 [6]

Table 2: Self-Immolative Linker Performance Metrics

Linker TypePlasma Stability (t₁/₂, h)Intracellular Release (t₁/₂, min)Payload Recovery (%)
PAB (Standard)96 ± 418 ± 292 ± 3
Disulfide48 ± 3360 ± 1588 ± 5
Ethylenediamine72 ± 56 ± 195 ± 2
Glucuronidase-Activated120 ± 645 ± 389 ± 4

Impact of Electron-Donating/Withdrawing Groups on Linker Immolation Kinetics

The Trt protecting group’s electron-donating triphenylmethyl moiety stabilizes the carbamate linkage through resonance effects, increasing plasma stability by 2.3-fold compared to acetyl-protected analogs [3]. Systematic substitution studies demonstrate that electron-withdrawing groups (EWGs) at the benzyl position accelerate immolation rates:

$$ k_{immolation} = 2.4 \times 10^{-3} \times \sigma^+ + 0.18 $$
(Where σ⁺ represents the Hammett substituent constant, R² = 0.94) [6]

Key findings:

  • Nitro groups (σ⁺ = 0.79) enhance immolation rate by 4.8-fold vs. unsubstituted PAB [6]
  • Methoxy groups (σ⁺ = -0.78) decrease rate by 65% while improving solubility [5]
  • Trifluoromethyl substitution balances moderate rate enhancement (2.1×) with maintained hydrophobicity [3]

Table 3: Electronic Effects on PAB-Based Linker Immolation

Substituentσ⁺Relative RateLogPPlasma Stability (t₁/₂, h)
-H01.02.196 ± 4
-NO₂0.794.81.842 ± 3
-OCH₃-0.780.351.2144 ± 6
-CF₃0.542.12.488 ± 5

These structure-activity relationships enable rational design of Fmoc-Phe-Lys(Trt)-PAB analogs tailored to specific therapeutic requirements—rapid-release variants for hematological malignancies versus stabilized versions for solid tumors requiring prolonged circulation [3] [5] [6].

XLogP3

9.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

862.40942084 g/mol

Monoisotopic Mass

862.40942084 g/mol

Heavy Atom Count

65

Dates

Modify: 2024-08-09

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